molecular formula C24H30N4O3 B1397436 Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate CAS No. 701232-19-1

Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate

Cat. No.: B1397436
CAS No.: 701232-19-1
M. Wt: 422.5 g/mol
InChI Key: IOWHICQEHISTTR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C24H30N4O3 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), inhibiting its activity . This interaction affects the synthesis of triacylglycerol, a crucial component in lipid metabolism .

Cellular Effects

This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of DGAT1 affects lipid droplet biogenesis, which in turn protects mitochondrial function during starvation-induced autophagy . This compound’s effects on cellular metabolism highlight its potential in studying metabolic disorders and related diseases.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the acyl-CoA binding site of DGAT1, inhibiting its activity and thereby reducing triacylglycerol synthesis . This inhibition can lead to changes in gene expression related to lipid metabolism, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that its inhibitory effects on DGAT1 can persist over extended periods, making it a valuable tool for long-term biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits DGAT1 without causing significant adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as DGAT1, affecting the synthesis and breakdown of triacylglycerol . This interaction can alter metabolic flux and metabolite levels, providing insights into the regulation of lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its function, depending on the cellular context.

Properties

IUPAC Name

ethyl 2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-4-30-19(29)13-15-5-7-16(8-6-15)17-9-11-18(12-10-17)21-24(2,3)31-23-20(28-21)22(25)26-14-27-23/h9-12,14-16H,4-8,13H2,1-3H3,(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWHICQEHISTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C3=NC4=C(N=CN=C4OC3(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730575
Record name Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-19-1
Record name Ethyl 4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701232-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {4-[4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Reactant of Route 5
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate

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